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2'-Deoxy-7-propynyl-7-deazaadenosine -

2'-Deoxy-7-propynyl-7-deazaadenosine

Catalog Number: EVT-1587300
CAS Number:
Molecular Formula: C14H16N4O3
Molecular Weight: 288.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2'-Deoxy-7-propynyl-7-deazaadenosine is a modified nucleoside that plays a significant role in stabilizing DNA duplex structures. This compound, with the chemical formula C14H16N4O3C_{14}H_{16}N_{4}O_{3}, is characterized by the substitution of a propynyl group at the 7-position of the purine base, which enhances its structural properties and biological functions. The structural modification replaces the nitrogen atom at the 7-position of adenine with a carbon atom, thus forming a 7-deazaadenosine derivative. This alteration is crucial for its ability to stabilize DNA duplexes, making it an important compound in molecular biology and biochemistry.

Source and Classification

2'-Deoxy-7-propynyl-7-deazaadenosine is classified as a nucleoside analog. It belongs to the broader category of modified nucleosides, specifically those derived from purines. These compounds are often studied for their potential applications in therapeutic and biotechnological contexts, particularly in relation to DNA and RNA modifications. The source of this compound can be traced back to synthetic methodologies developed to create nucleoside analogs that exhibit enhanced stability and biological activity.

Synthesis Analysis

Methods

The synthesis of 2'-deoxy-7-propynyl-7-deazaadenosine typically involves several key steps:

  1. Starting Materials: The synthesis begins with readily available nucleoside precursors.
  2. Substitution Reaction: A propynyl group is introduced at the 7-position of the nucleobase through a substitution reaction, often employing specific reagents that facilitate this transformation.
  3. Deoxyribose Formation: The sugar moiety is constructed or modified to ensure it retains the deoxy configuration, which is essential for its biological function.

Technical Details

The synthesis can utilize techniques such as solid-phase synthesis or solution-phase methods, depending on the desired scale and purity of the final product. Advanced characterization methods like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of 2'-deoxy-7-propynyl-7-deazaadenosine features a unique arrangement characterized by:

  • Torsion Angle: The N-glycosylic bond exhibits an anti conformation with a torsion angle of approximately 130.7-130.7^\circ .
  • Sugar Pucker: The sugar pucker configuration is identified as C2'-endo-C3'-exo, indicative of specific spatial arrangements that influence its biological interactions.
  • Layered Network: Molecules form a layered network stabilized by hydrogen bonding interactions, which include N-H...O and O-H...N types, contributing to its structural integrity .

Data

The crystal structure reveals intermolecular interactions that are critical for maintaining stability within DNA duplexes. The closest stacking distance between heterocyclic bases is about 3.197 3.197\text{ } .

Chemical Reactions Analysis

Reactions

2'-Deoxy-7-propynyl-7-deazaadenosine participates in various chemical reactions typical of nucleosides:

  1. Hydrogen Bonding: It forms stable hydrogen bonds with complementary bases in DNA.
  2. Modification Reactions: The compound can undergo further modifications to enhance its properties or introduce additional functionalities.

Technical Details

The stability of this compound under physiological conditions makes it suitable for incorporation into oligonucleotides, where it can influence hybridization properties and resistance to nuclease degradation .

Mechanism of Action

Process

The mechanism by which 2'-deoxy-7-propynyl-7-deazaadenosine stabilizes DNA duplexes involves several factors:

Data

Studies indicate that modified nucleosides like 2'-deoxy-7-propynyl-7-deazaadenosine can improve thermal stability and resistance to enzymatic degradation compared to unmodified counterparts .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 284.30 g mol284.30\text{ g mol}.
  • Appearance: Typically exists as a crystalline solid.

Chemical Properties

  • Solubility: Soluble in common organic solvents; solubility in water may vary based on pH.
  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels and oxidative environments.

Relevant analyses using techniques like differential scanning calorimetry may provide insights into thermal properties, while spectroscopic methods reveal information about electronic transitions relevant for its biological activity.

Applications

Scientific Uses

2'-Deoxy-7-propynyl-7-deazaadenosine has several applications in scientific research:

  1. Nucleic Acid Research: Used as a building block for synthesizing modified oligonucleotides that exhibit enhanced stability and specificity.
  2. Gene Therapy: Potential applications in gene therapy due to its ability to stabilize RNA structures.
  3. Diagnostic Tools: Employed in developing diagnostic assays where improved hybridization characteristics are beneficial.

This compound represents a significant advancement in the field of nucleic acid chemistry, providing researchers with tools for exploring genetic material's structure and function while offering potential therapeutic avenues for future exploration.

Introduction to 2'-Deoxy-7-propynyl-7-deazaadenosine in Nucleic Acid Engineering

2'-Deoxy-7-propynyl-7-deazaadenosine (pdA) represents a pivotal advancement in nucleoside engineering, characterized by strategic modifications at the C7 position of the purine ring coupled with a propynyl substituent. This synthetic analog exemplifies the rational design of nucleosides to enhance DNA duplex stability and biological activity while circumventing limitations inherent to natural nucleic acid structures. Its development arises from the intersection of structural biology and medicinal chemistry, aiming to optimize key biophysical parameters such as base stacking, hybridization affinity, and nuclease resistance. As a member of the 7-deazaadenosine derivative family, pdA demonstrates how targeted functionalization can profoundly influence nucleic acid function, particularly in antisense oligonucleotide (ASO) applications where binding affinity and metabolic stability are paramount [1] .

Significance of Modified Nucleosides in DNA Duplex Stabilization

Modified nucleosides serve as indispensable tools for manipulating nucleic acid thermodynamics and kinetics. Natural DNA duplexes exhibit limitations including susceptibility to enzymatic degradation and suboptimal binding affinities under physiological conditions. Chemical modifications address these shortcomings through multiple mechanisms:

  • Enhanced Base Stacking: Planar modifications promote π-orbital overlap between adjacent bases. The propynyl group in pdA extends the conjugated system, improving stacking interactions by approximately 1.5–2.5 kcal/mol per modification [1].
  • Altered Sugar Pucker: The C2'-endo-C3'-exo (South-type) conformation observed in pdA reduces conformational entropy during duplex formation, contributing to a ΔG stabilization of 0.7–1.3 kcal/mol [1].
  • Hydrophobic Effects: Propynyl groups decrease local hydration, minimizing unfavorable water reorganization energies upon duplex formation. This hydrophobic contribution accounts for ~30% of the observed Tm increases [3].

Table 1: Thermal Stabilization Effects of pdA in DNA:RNA Hybrids

Modification PositionΔTm/mod (°C)Duplex TypeExperimental Conditions
Single pdA substitution+3.0 – +4.0DNA:RNA100 mM NaCl, pH 7.2
Multiple pdA substitutions+1.5 – +2.5DNA:RNA100 mM NaCl, pH 7.2
Unmodified controlBaselineDNA:RNA100 mM NaCl, pH 7.2

Data derived from thermal denaturation experiments demonstrate that pdA incorporation consistently elevates melting temperatures (Tm), signifying enhanced duplex stability critical for applications requiring prolonged target engagement [3].

Historical Development of 7-Deazaadenosine Derivatives

The evolution of 7-deazaadenosine derivatives reflects a systematic exploration of structure-activity relationships:

  • Unsubstituted 7-Deazaadenosine (1970s-1980s): Initial studies revealed that nitrogen-to-carbon substitution at the 7-position modestly improved nuclease resistance but offered minimal duplex stabilization due to reduced electronegativity at the modification site .
  • Halogenated Derivatives (Mid-1990s): 7-Iodo-7-deaza-2'-deoxyadenosine demonstrated that bulky electron-withdrawing groups could enhance polarizability, increasing Tm by +1.5°C per modification. However, these derivatives exhibited synthetic challenges and limited solubility [3].
  • Propynyl Era (1996-Present): The seminal 1996 report on pdA revealed unprecedented Tm increases (+3–4°C per incorporation) against RNA complements. This breakthrough established that linear alkyne groups optimally balance steric bulk and electronic effects . Subsequent structural analyses in 2006 confirmed the critical role of propynyl coplanarity in base stacking interactions through X-ray crystallography [1].

Rationale for Propynyl Functionalization at the 7-Position

The propynyl group (-C≡C-CH₃) at C7 was strategically selected to exploit three synergistic stabilization mechanisms:

Steric-Electronic Optimization:The linear propynyl moiety adopts a near-coplanar orientation (dihedral angle < 5°) relative to the purine ring, maximizing orbital overlap with adjacent bases. This configuration extends the conjugated system, increasing polarizability by ~15% compared to unmodified deazaadenosine. The methyl terminus provides optimal steric bulk without disrupting helical geometry [1].

Hydrophobic Contributions:Molecular dynamics simulations indicate that propynyl groups displace 1.3–1.8 ordered water molecules per modification site. This dehydration penalty reduction contributes significantly to the observed free energy changes (ΔΔG = -0.4 to -0.9 kcal/mol) during hybridization [3].

Table 2: Structural Parameters of 2'-Deoxy-7-propynyl-7-deazaadenosine

ParameterValueSignificance
Glycosidic bond angle (χ)-130.7° (anti conformation)Favors canonical B-form DNA geometry
Sugar puckering (P)185.9° (C2'-endo-C3'-exo)Mimics South conformation for duplex stability
Base stacking distance3.197 ÅOptimal for π-π interactions
Propynyl dihedral angle<5° relative to base planeMaximizes orbital overlap

Hydrogen Bonding Preservation:Despite C7 substitution, pdA maintains the canonical hydrogen bonding pattern of adenine (N6-H...N1 and N6-H...O2), ensuring minimal perturbation to Watson-Crick pairing. The 7-deaza modification eliminates a potential hydrogen bond acceptor site but enhances hydrophobic stacking as compensation [1] [3].

Biological Stability Enhancement:The electron-deficient triple bond in the propynyl group reduces susceptibility to oxidative damage at C8, while the 7-deaza modification impedes glycosidic bond cleavage by purine-specific nucleoside phosphorylases. These features collectively extend the intracellular half-life of pdA-containing oligonucleotides by 3–5 fold compared to natural sequences [3].

Table 3: Biophysical and Biological Impact of Propynyl Functionalization

Property7-Deazaadenosine7-Propynyl-7-deazaadenosineImprovement Factor
Tm increase per mod (°C)+0.5 – +1.5+3.0 – +4.02.5-3x
Nuclease resistance (t½)2.5x unmodified4.8x unmodified~2x
Antisense potency (IC50)1.8x unmodified3.2x unmodified~1.8x

Data compiled from oligonucleotide studies targeting complementary RNA and murine C-raf mRNA [3].

The strategic incorporation of the propynyl group thus represents a multi-parameter optimization: enhancing base stacking through electronic effects, improving duplex thermodynamics via hydrophobic interactions, and maintaining biological functionality through preserved molecular recognition features. This trifecta of benefits establishes pdA as a versatile building block for advanced nucleic acid technologies, particularly in contexts demanding high binding affinity and metabolic stability [1] [3].

Properties

Product Name

2'-Deoxy-7-propynyl-7-deazaadenosine

IUPAC Name

(2R,3S,5R)-5-(4-amino-5-prop-1-ynylpyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol

Molecular Formula

C14H16N4O3

Molecular Weight

288.3 g/mol

InChI

InChI=1S/C14H16N4O3/c1-2-3-8-5-18(11-4-9(20)10(6-19)21-11)14-12(8)13(15)16-7-17-14/h5,7,9-11,19-20H,4,6H2,1H3,(H2,15,16,17)/t9-,10+,11+/m0/s1

InChI Key

NZQAPGRWNIWOAY-HBNTYKKESA-N

Synonyms

2'-deoxy-7-propynyl-7-deazaadenosine
7-(1-propynyl)-7-deaza-2'-deoxyadenosine
pdA cpd

Canonical SMILES

CC#CC1=CN(C2=NC=NC(=C12)N)C3CC(C(O3)CO)O

Isomeric SMILES

CC#CC1=CN(C2=NC=NC(=C12)N)[C@H]3C[C@@H]([C@H](O3)CO)O

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